![molecular formula C9H10F4N2 B13899513 (2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the selective fluorination of 4-substituted 2-aminopyrimidine derivatives using Selectfluor in the presence of silver carbonate (Ag2CO3) . This method provides high yields and excellent regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield, making the process efficient and scalable.
化学反応の分析
Types of Reactions
(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce various amine derivatives.
科学的研究の応用
(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of (2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
類似化合物との比較
Similar Compounds
5-fluoro-2-aminopyrimidine: Similar in structure but with different functional groups.
Trifluoromethyl ketones: Share the trifluoromethyl group but differ in the overall structure and reactivity.
Uniqueness
The unique combination of fluorine atoms and the pyridine ring in (2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine imparts distinct chemical and biological properties, making it valuable in various applications. Its high stability and reactivity set it apart from other similar compounds.
特性
分子式 |
C9H10F4N2 |
|---|---|
分子量 |
222.18 g/mol |
IUPAC名 |
(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine |
InChI |
InChI=1S/C9H10F4N2/c1-5(14)4-6-2-3-15-8(7(6)10)9(11,12)13/h2-3,5H,4,14H2,1H3/t5-/m1/s1 |
InChIキー |
UMPNEEACWYHIIT-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](CC1=C(C(=NC=C1)C(F)(F)F)F)N |
正規SMILES |
CC(CC1=C(C(=NC=C1)C(F)(F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


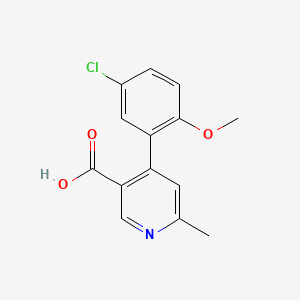

![3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole](/img/structure/B13899446.png)
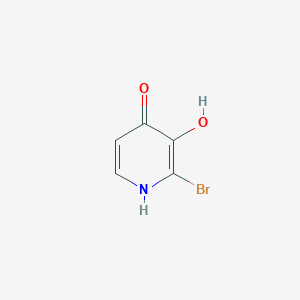
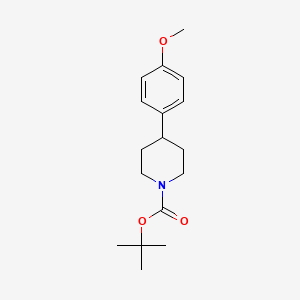

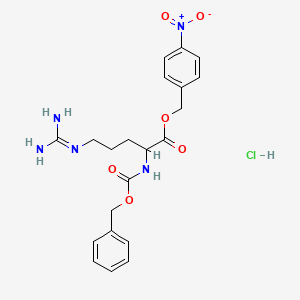
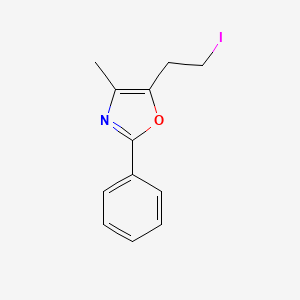
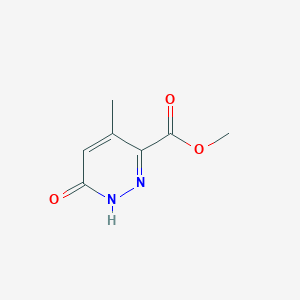

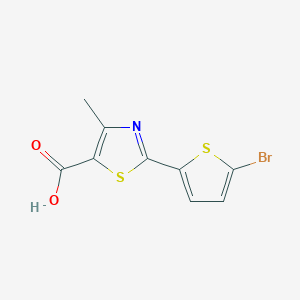

![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
